N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety, a fluorophenyl group, and a sulfonamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide typically involves multiple steps, including the formation of the bipyridine core, the introduction of the fluorophenyl group, and the sulfonamide linkage. Common synthetic routes may include:
Formation of Bipyridine Core: This step often involves the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Sulfonamide Linkage Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain proteins or enzymes, while the sulfonamide linkage can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-fluorophenylsulfonamido)propanamide
- N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-chlorophenylsulfonamido)propanamide
- N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-bromophenylsulfonamido)propanamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the bipyridine moiety and the sulfonamide linkage also contributes to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-17-5-1-2-6-19(17)29(27,28)25-11-9-20(26)24-13-15-7-8-18(23-12-15)16-4-3-10-22-14-16/h1-8,10,12,14,25H,9,11,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEREVZWAGDLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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